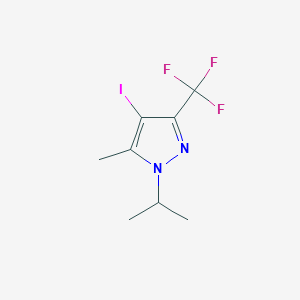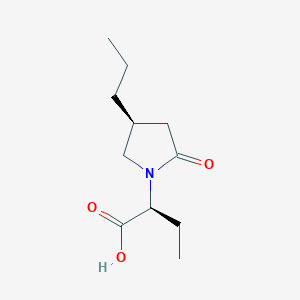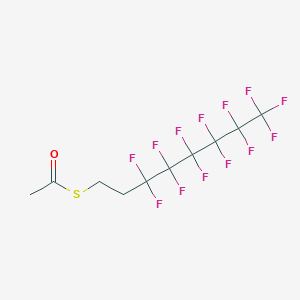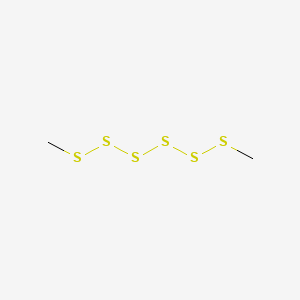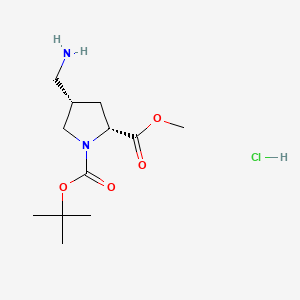
Ulipristal Diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulipristal Diacetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids. It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Diacetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene. The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions. Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagents, followed by protective group removal and further transformations .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. The process involves the use of readily available reagents, cost-effective methods, and high-yield reactions. The final product is often purified through recrystallization using solvents like ethanol and isopropanol .
Análisis De Reacciones Químicas
Types of Reactions
Ulipristal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium, methyl Grignard reagents, and protective groups like ethyl vinyl ether. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include intermediates like 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione, which are further transformed into this compound through acetylation and other steps .
Aplicaciones Científicas De Investigación
Ulipristal Diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective progesterone receptor modulators.
Biology: Investigated for its effects on ovulation and endometrial changes.
Medicine: Primarily used for emergency contraception and treatment of uterine fibroids. .
Industry: Utilized in the pharmaceutical industry for the development of contraceptive and therapeutic agents.
Mecanismo De Acción
Ulipristal Diacetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture, thereby inhibiting or delaying ovulation. It may also alter the endometrium, impairing implantation .
Comparación Con Compuestos Similares
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with similar antagonistic activity but higher glucocorticoid activity.
Levonorgestrel: Used for emergency contraception but with a different mechanism of action and efficacy profile.
Uniqueness
Ulipristal Diacetate is unique due to its dual antagonistic and partial agonist activity at the progesterone receptor, making it more tolerable with lower glucocorticoid activity compared to mifepristone .
Propiedades
Fórmula molecular |
C32H39NO5 |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1 |
Clave InChI |
DGPUMRRYZCYOJV-CJSIJMHJSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


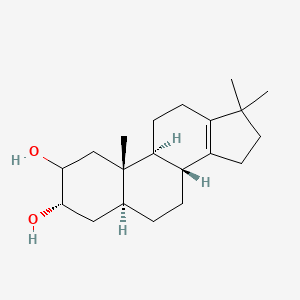
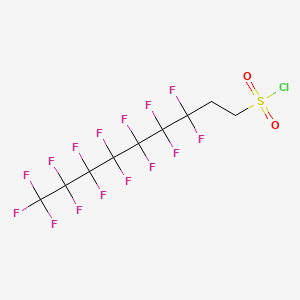
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
